molecular formula C16H16O3 B1596631 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone CAS No. 23428-77-5

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone

Cat. No.: B1596631
CAS No.: 23428-77-5
M. Wt: 256.3 g/mol
InChI Key: KENKREVUSRTHDA-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone is an organic compound that features a benzyloxy group at the third position and a methoxy group at the fourth position of the phenyl ring, bonded to an ethanone group. This compound is often used as an intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceuticals and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of 3-(benzyloxy)-4-methoxybenzene using ethanoyl chloride and a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. This reaction typically occurs at low temperatures to avoid side reactions and to control the reaction rate.

Another synthetic approach involves the alkylation of 3-(benzyloxy)-4-methoxybenzene with acetyl chloride in the presence of a base like pyridine. The reaction mixture is typically refluxed to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound might involve the continuous flow method, where the reagents are fed into a reactor under controlled conditions. This method ensures a consistent product yield and reduces the risk of side reactions. The reaction is usually monitored by in-line analytical techniques such as HPLC or NMR to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone undergoes several types of chemical reactions including:

  • Oxidation: : It can be oxidized using agents like potassium permanganate to form carboxylic acids or other oxygenated derivatives.

  • Reduction: : It can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.

  • Substitution: : The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution Conditions: : Typical nucleophiles like halides or amines under acidic or basic conditions

Major Products

The major products formed from these reactions are primarily determined by the specific reagents and conditions employed. For example, oxidation could yield carboxylic acids, while reduction would yield alcohols.

Scientific Research Applications

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone has diverse applications across several fields:

  • Chemistry: : Used as an intermediate in the synthesis of various organic compounds.

  • Biology: : Serves as a building block for bioactive molecules, which can be used in enzyme studies and bioassays.

  • Medicine: : Potential precursor for the synthesis of pharmaceuticals, especially those targeting neural receptors or enzymes.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The specific mechanism by which 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone exerts its effects depends on its application:

  • Molecular Targets and Pathways: : In biological systems, it can interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the structural compatibility with its target molecules.

Comparison with Similar Compounds

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone can be compared with other substituted phenyl ethanones like:

  • 1-(3-(Benzyloxy)phenyl)ethanone: : Lacks the methoxy group, which could influence its reactivity and interaction with biological targets.

  • 1-(4-Methoxyphenyl)ethanone: : Lacks the benzyloxy group, potentially altering its chemical properties and applications.

Conclusion

This compound is a versatile compound with a wide array of applications in organic synthesis, scientific research, and industrial processes. Its unique structural features and reactivity make it a valuable intermediate in the creation of complex molecules.

If there's more you'd like to dive into about this compound or any other topic, let me know!

Properties

IUPAC Name

1-(4-methoxy-3-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(17)14-8-9-15(18-2)16(10-14)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENKREVUSRTHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308571
Record name MLS003107196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23428-77-5
Record name 23428-77-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003107196
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-BENZYLOXY-4-METHOXY-PHENYL)-ETHANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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